

BI-1950: A Technical Guide to its Impact on T-Cell Activation

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Compound of Interest

Compound Name: BI-1950

Cat. No.: B12426661

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Abstract

BI-1950 is a potent and selective small-molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in T-cell adhesion, activation, and trafficking. By preventing the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), **BI-1950** effectively modulates T-cell responses. This technical guide provides a comprehensive overview of **BI-1950**, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, requiring a complex interplay of signaling events initiated by the T-cell receptor (TCR) and co-stimulatory molecules. LFA-1 plays a crucial role in this process by mediating the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells, thereby facilitating the formation of the immunological synapse and subsequent T-cell activation and effector functions. The dysregulation of LFA-1-mediated adhesion is implicated in various autoimmune and inflammatory diseases.

BI-1950, developed by Boehringer Ingelheim, is a high-affinity antagonist of LFA-1. It allosterically binds to the I-domain of LFA-1, preventing the conformational changes necessary

for ICAM-1 binding. This inhibitory action leads to a downstream reduction in T-cell activation, highlighted by the suppression of interleukin-2 (IL-2) production, a key cytokine in T-cell proliferation and differentiation.

Mechanism of Action

BI-1950 functions as an allosteric inhibitor of LFA-1. The interaction between LFA-1 on T-cells and ICAM-1 on APCs or endothelial cells is a critical step in the immunological synapse formation, which is essential for full T-cell activation. **BI-1950** binds to a site on the I-domain of the α L subunit of LFA-1, distinct from the ICAM-1 binding site. This binding event locks LFA-1 in a low-affinity conformation, thereby preventing its interaction with ICAM-1. The downstream consequence of this inhibition is the suppression of T-cell activation signals, leading to reduced cytokine production, such as IL-2.

Figure 1: Mechanism of Action of **BI-1950** in T-Cell Activation.

Quantitative Data

The following tables summarize the key quantitative data for **BI-1950**, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of **BI-1950**

Parameter	Value	Description
LFA-1/ICAM-1 Binding KD	9 nM	Dissociation constant for the binding of BI-1950 to LFA-1, indicating high affinity.
IL-2 Production IC50 (Human PBMCs)	3 nM	Concentration of BI-1950 required to inhibit 50% of IL-2 production in isolated human peripheral blood mononuclear cells stimulated with Staphylococcal enterotoxin B (SEB).
IL-2 Production IC50 (Human Whole Blood)	120 nM	Concentration of BI-1950 required to inhibit 50% of IL-2 production in human whole blood stimulated with SEB.

Table 2: In Vivo Efficacy of a Structurally Related LFA-1 Antagonist ("Compound I")

Model	Endpoint	Efficacy
Humanized Mouse Model of Delayed-Type Hypersensitivity	Inhibition of footpad swelling	ED50 \approx 1 mg/kg, p.o.

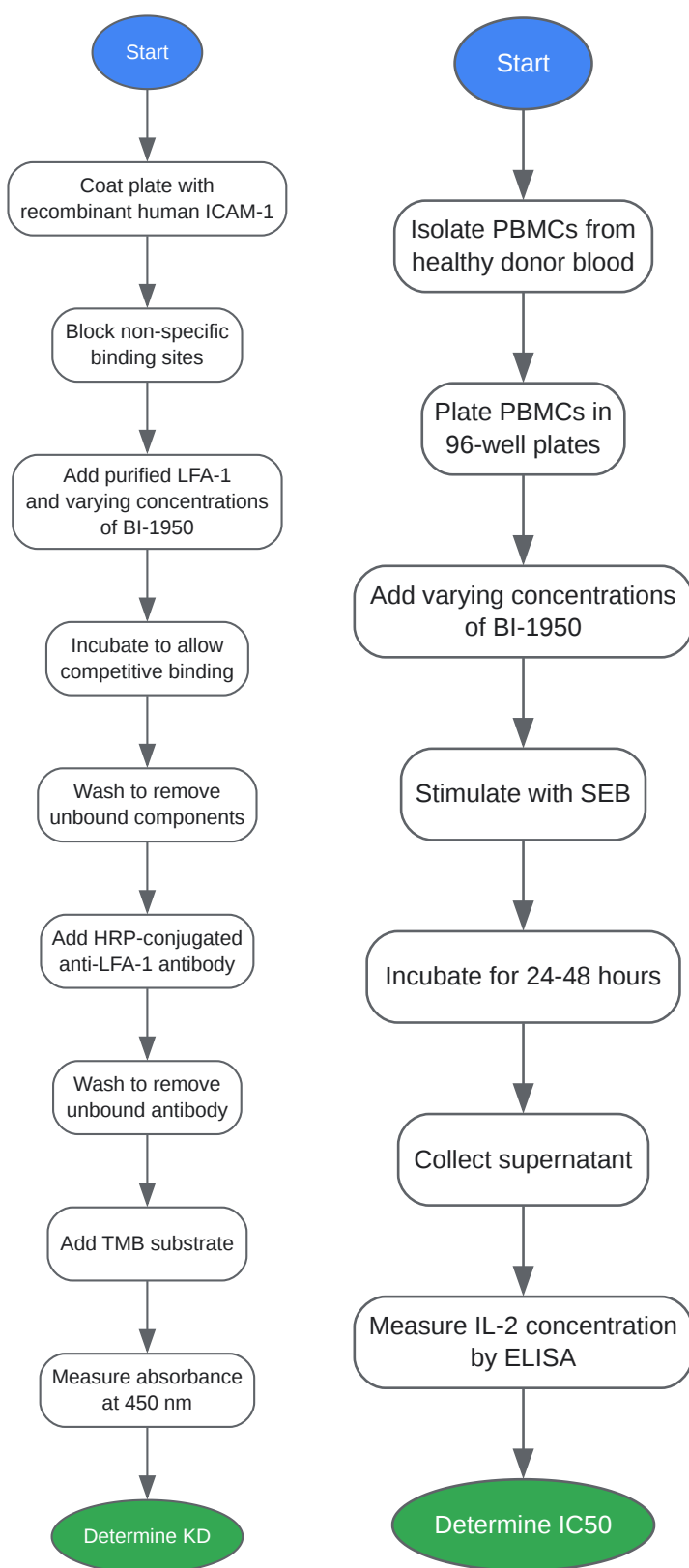
Note: The in vivo data is for a compound structurally related to **BI-1950**, as described in Panzenbeck et al., 2006.[\[1\]](#)

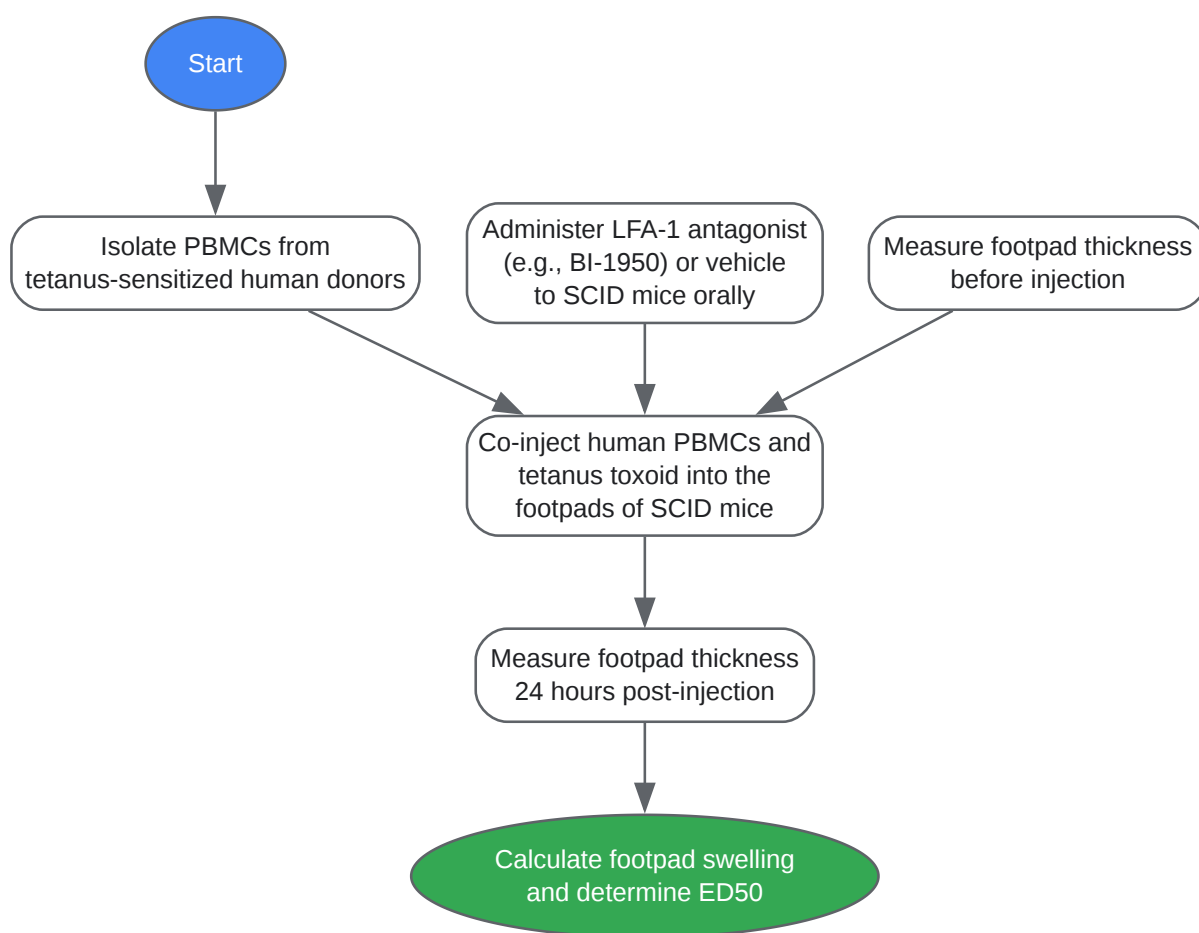
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LFA-1/ICAM-1 Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of **BI-1950** to LFA-1.





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References

- 1. An orally active, primate selective antagonist of LFA-1 inhibits delayed-type hypersensitivity in a humanized-mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
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